![molecular formula C8H8O2 B14435609 (1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione CAS No. 76478-52-9](/img/structure/B14435609.png)
(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione
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Overview
Description
(1S)-Bicyclo[222]oct-7-ene-2,5-dione is a bicyclic organic compound with the molecular formula C8H8O2 It is characterized by its unique structure, which includes a bicyclo[222]octane framework with a double bond and two ketone groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For example, the reaction between cyclopentadiene and maleic anhydride under thermal conditions can yield the desired compound. The reaction typically requires heating to temperatures around 150-200°C to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Bicyclo[2.2.2]octane derivatives have a wide range of applications in organic synthesis, polymer chemistry, and medicinal chemistry . They are valuable as building blocks for synthesizing therapeutic agents, natural products, and specialty monomers for polymers .
General Properties and Synthesis
- Bicyclo[2.2.2]octanes are substituted at the 1- and/or 4-positions and are of great commercial interest .
- A process exists for preparing a variety of 1,4-(substituted) bicyclo[2.2.2]octane derivatives .
- A method featuring a high conversion yield of 1,4-dimethylene cyclohexane to various 1,4-(substituted)bicyclo[2.2.2]octanes has been developed .
- The preparation of compounds involves a transition metal catalyst comprising a palladium compound and an oxidizing agent .
Applications
- Pharmaceuticals Bicyclo[2.2.2]octane derivatives are used in synthesizing antiviral agents and adenosine receptor antagonists . They are also important in creating therapeutic agents for metabolic syndrome and other diseases .
- Monomers and Polymers Bicyclo[2.2.2]octane diols and diacids serve as specialty monomers for certain polymers .
- Organic Synthesis These compounds act as key intermediates in synthesizing natural products like terpenes and alkaloids .
- (1S,4R,7S*)-(E)-7-phenyl-3,3-dimethoxy-5-(2-nitrovinyl)bicyclo[2.2.2]oct-5-en-2-one** can be synthesized via a simple and rapid oxidative acetalization and Diels–Alder protocol of nitrovinyl substituted guaiacols .
Bioreduction
Saccharomyces cerevisiae strains can be genetically engineered for efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]oct-7-ene-2,5-dione .
- Genetically engineered yeast TMB4100, overexpressing YMR226c, resulted in >99% ee for hydroxyketone (+)-4 and 84–98% ee for (−)-3 .
- Baker's yeast 2 resulted in >98% ee for the hydroxyketones (+)-5 and (+)-6 .
Additional Compounds
Mechanism of Action
The mechanism by which (1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure and functional groups allow it to participate in various biochemical pathways. For example, it can act as an inhibitor or activator of specific enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dioxabicyclo[2.2.2]oct-5-ene: This compound shares a similar bicyclic structure but differs in the presence of oxygen atoms in the ring.
1,4-Dioxane: Another bicyclic compound with oxygen atoms, used in different applications.
Bicyclo[2.2.2]octane: Lacks the double bond and ketone groups, resulting in different chemical properties.
Uniqueness
(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione is unique due to its specific arrangement of functional groups and the presence of a double bond within the bicyclic framework. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and other applications.
Properties
CAS No. |
76478-52-9 |
---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
(4S)-bicyclo[2.2.2]oct-7-ene-2,5-dione |
InChI |
InChI=1S/C8H8O2/c9-7-4-6-2-1-5(7)3-8(6)10/h1-2,5-6H,3-4H2/t5-,6?/m1/s1 |
InChI Key |
RLWFLNMCQMZCJQ-LWOQYNTDSA-N |
Isomeric SMILES |
C1[C@H]2C=CC(C1=O)CC2=O |
Canonical SMILES |
C1C2C=CC(C1=O)CC2=O |
Origin of Product |
United States |
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